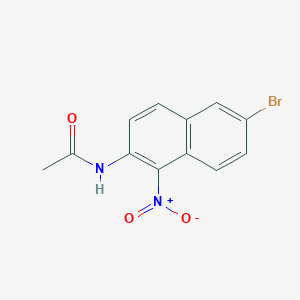

N-(6-Bromo-1-nitro-2-naphthyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-Bromo-1-nitro-2-naphthyl)acetamide is a chemical compound with the molecular formula C12H9BrN2O3 and a molecular weight of 309.12 g/mol. This compound is known for its unique structure, which includes a bromine atom and a nitro group attached to a naphthalene ring, making it a valuable research chemical.

Preparation Methods

The synthesis of N-(6-Bromo-1-nitro-2-naphthyl)acetamide typically involves the reaction of 6-bromo-1-nitro-2-naphthylamine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-Bromo-1-nitro-2-naphthyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.

Common reagents used in these reactions include nucleophiles like sodium methoxide for substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-Bromo-1-nitro-2-naphthyl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-Bromo-1-nitro-2-naphthyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

N-(6-Bromo-1-nitro-2-naphthyl)acetamide can be compared with similar compounds such as N-(3-bromo-2-naphthyl)acetamide and N-(1-nitro-6-bromo-2-naphthyl)acetamide . These compounds share structural similarities but differ in the position of the bromine and nitro groups, which can influence their chemical reactivity and biological activities . The unique positioning of the functional groups in this compound makes it distinct and valuable for specific research applications .

Biological Activity

N-(6-Bromo-1-nitro-2-naphthyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H9BrN2O3 and a molecular weight of 309.12 g/mol. The compound features a naphthalene ring with bromine and nitro substitutions, contributing to its unique reactivity and biological properties. Its melting point ranges from 157 to 159 °C when dissolved in ethanol.

Research indicates that this compound interacts with specific biological targets, potentially modulating enzyme activities or receptor functions. The presence of both bromine and nitro groups allows the compound to engage in various molecular interactions, which may lead to significant therapeutic effects. Although detailed mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may exhibit:

- Anti-inflammatory properties : Potentially useful in treating inflammatory diseases.

- Anticancer effects : Initial findings indicate activity against various cancer cell lines.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies. Here are some key findings:

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production, reducing inflammation in vitro. | |

| Anticancer | Exhibits cytotoxicity against cancer cell lines such as MCF-7 and A549. | |

| Enzyme inhibition | Potentially inhibits specific enzymes involved in disease pathways. |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications.

Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects with IC50 values ranging from 10 µM to 25 µM, indicating a promising avenue for further anticancer drug development . Notably, it showed efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

- Bromination of naphthalene : Introducing a bromine atom at the 6-position.

- Nitration : Adding a nitro group at the 1-position.

- Acetylation : Reacting the resultant compound with acetic anhydride to form the acetamide.

Future Directions

Ongoing research aims to further elucidate the precise mechanisms by which this compound exerts its biological effects. Detailed interaction studies using techniques such as molecular docking and spectroscopy are essential for understanding how this compound can be optimized for therapeutic use.

Properties

Molecular Formula |

C12H9BrN2O3 |

|---|---|

Molecular Weight |

309.11 g/mol |

IUPAC Name |

N-(6-bromo-1-nitronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H9BrN2O3/c1-7(16)14-11-5-2-8-6-9(13)3-4-10(8)12(11)15(17)18/h2-6H,1H3,(H,14,16) |

InChI Key |

VLPCMJUXIVYJAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.